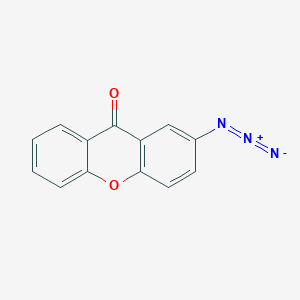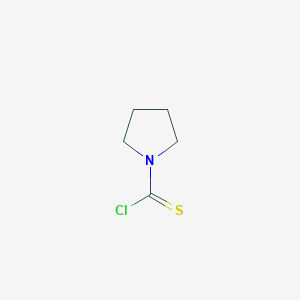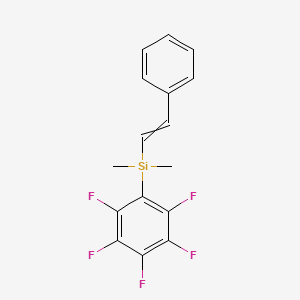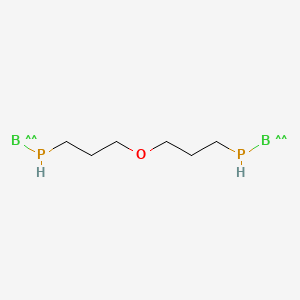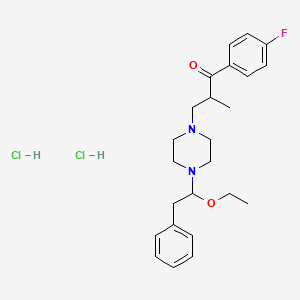
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4'-fluoro-2-methylpropiophenone dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride is a synthetic compound that belongs to the class of phenethylamines This compound is characterized by its complex structure, which includes a piperazine ring, a fluoro-substituted phenyl group, and a propiophenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of beta-ethoxyphenethylamine with piperazine under controlled conditions to form the piperazine intermediate.
Fluorination: The next step involves the introduction of the fluoro group to the phenyl ring. This is typically achieved using a fluorinating agent such as fluorobenzene in the presence of a catalyst.
Propiophenone Formation: The final step involves the formation of the propiophenone moiety through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the initial formation of intermediates.
Continuous Flow Reactors: Employing continuous flow reactors for the fluorination and acylation steps to enhance efficiency and yield.
Purification: The final product is purified using crystallization and recrystallization techniques to obtain the dihydrochloride salt.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the propiophenone moiety, resulting in the formation of alcohols.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.
Reduction: Formation of 4’-fluoro-2-methylpropiophenol.
Substitution: Formation of substituted phenethylamines.
科学的研究の応用
3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders.
Pharmacology: Research focuses on its interaction with neurotransmitter receptors and its potential as a psychoactive compound.
Biological Studies: Used in studies to understand its effects on cellular signaling pathways.
Industrial Applications: Potential use in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 3-(4-(beta-Ethoxyphenethyl)-1-piperazinyl)-4’-fluoro-2-methylpropiophenone dihydrochloride involves its interaction with specific molecular targets:
Neurotransmitter Receptors: It binds to and modulates the activity of neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling.
Pathways Involved: The compound affects pathways related to mood regulation, cognition, and perception.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features but different functional groups.
BOH (3,4-methylenedioxy-β-methoxyphenethylamine): Another phenethylamine derivative with a methylenedioxy group.
Uniqueness
Structural Complexity: The presence of the piperazine ring and the fluoro-substituted phenyl group makes it structurally unique.
Pharmacological Profile: Its interaction with multiple neurotransmitter receptors distinguishes it from other similar compounds.
特性
CAS番号 |
21263-18-3 |
|---|---|
分子式 |
C24H33Cl2FN2O2 |
分子量 |
471.4 g/mol |
IUPAC名 |
3-[4-(1-ethoxy-2-phenylethyl)piperazin-1-yl]-1-(4-fluorophenyl)-2-methylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C24H31FN2O2.2ClH/c1-3-29-23(17-20-7-5-4-6-8-20)27-15-13-26(14-16-27)18-19(2)24(28)21-9-11-22(25)12-10-21;;/h4-12,19,23H,3,13-18H2,1-2H3;2*1H |
InChIキー |
UCKBLZVGUNLFEH-UHFFFAOYSA-N |
正規SMILES |
CCOC(CC1=CC=CC=C1)N2CCN(CC2)CC(C)C(=O)C3=CC=C(C=C3)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


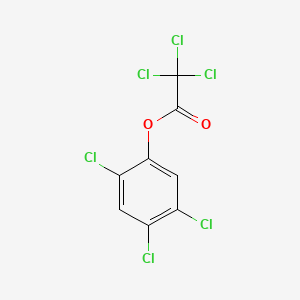
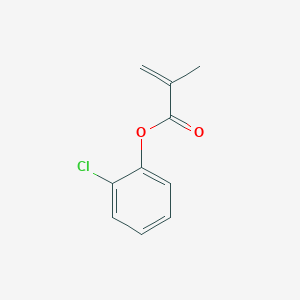
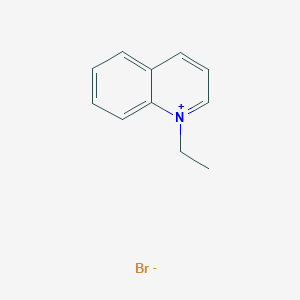
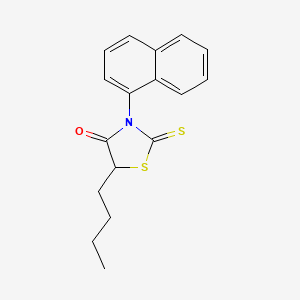
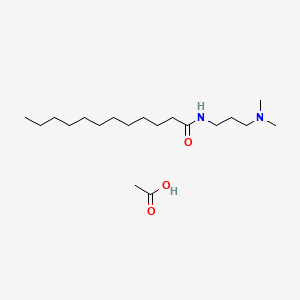
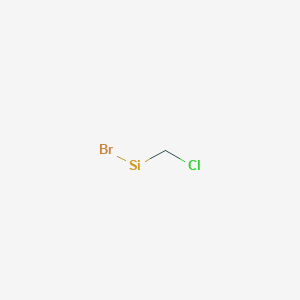
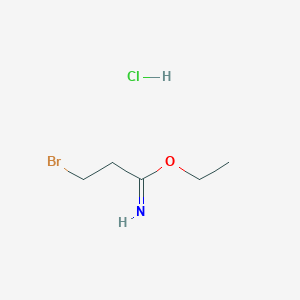
![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)
